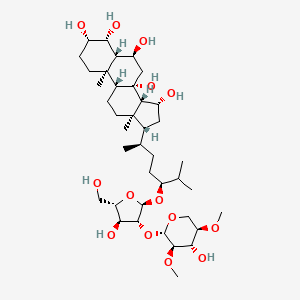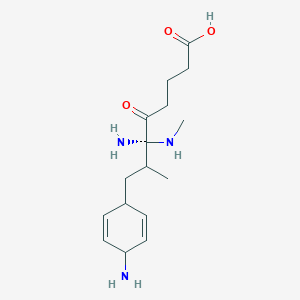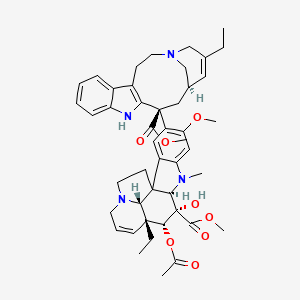![molecular formula C30H34N3O7P B1203305 N-Acetyl-N-[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]-O-phosphonotyrosinamide](/img/structure/B1203305.png)
N-Acetyl-N-[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]-O-phosphonotyrosinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Paratoulene phosphate is an organic compound belonging to the class of dipeptides. It contains a sequence of exactly two alpha-amino acids joined by a peptide bond. The chemical formula for paratoulene phosphate is C₃₀H₃₄N₃O₇P .
Preparation Methods
Synthetic Routes and Reaction Conditions
Paratoulene phosphate can be synthesized through a reductive phosphatization process. This involves the use of a hypophosphite salt melt as the reaction medium, which directs the oxidation state of the transition metal . The process allows for the synthesis of low-valent transition metal phosphates.
Industrial Production Methods
Industrial production of paratoulene phosphate typically involves the sulfonation of toluene. This process includes the use of phosphorus pentoxide and other reagents to achieve the desired phosphate compound .
Chemical Reactions Analysis
Types of Reactions
Paratoulene phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of paratoulene phosphate include phosphorus pentoxide, hypophosphite salts, and various acids and bases .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of phosphorus pentoxide can lead to the formation of p-toluenesulfonic anhydride .
Scientific Research Applications
Paratoulene phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic applications and interactions with molecular targets.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of paratoulene phosphate involves its interaction with specific molecular targets and pathways. For example, it can interact with the proto-oncogene tyrosine-protein kinase Src, affecting various cellular processes . The exact pathways and molecular targets involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Paratoulene phosphate is similar to other compounds in the class of dipeptides and phenyl phosphates. Some similar compounds include:
- Phenylalanine derivatives
- N-acyl-alpha amino acids and derivatives
- Alpha amino acid amides
- Biphenyls and derivatives
- Phenyl phosphates
- Amphetamines and derivatives
- Phenoxy compounds
- Caprolactams
- Azepanes
- Fatty amides
Uniqueness
What sets paratoulene phosphate apart from these similar compounds is its specific structure and the unique combination of functional groups. This gives it distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C30H34N3O7P |
|---|---|
Molecular Weight |
579.6 g/mol |
IUPAC Name |
[4-[(2S)-2-acetamido-3-oxo-3-[[(3S)-2-oxo-1-[(4-phenylphenyl)methyl]azepan-3-yl]amino]propyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C30H34N3O7P/c1-21(34)31-28(19-22-12-16-26(17-13-22)40-41(37,38)39)29(35)32-27-9-5-6-18-33(30(27)36)20-23-10-14-25(15-11-23)24-7-3-2-4-8-24/h2-4,7-8,10-17,27-28H,5-6,9,18-20H2,1H3,(H,31,34)(H,32,35)(H2,37,38,39)/t27-,28-/m0/s1 |
InChI Key |
GGPXNASQNUOIPB-NSOVKSMOSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)N[C@H]2CCCCN(C2=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NC2CCCCN(C2=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Synonyms |
RU 81843 RU81843 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


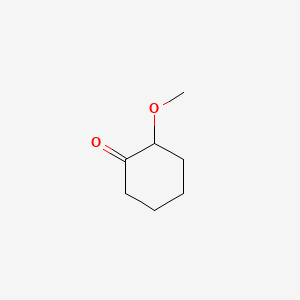
![(2S)-2-({[(2,7-DIMETHYL-9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-4-METHYLPENTANOIC ACID](/img/structure/B1203224.png)
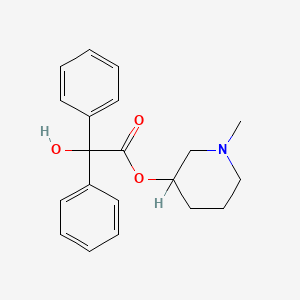


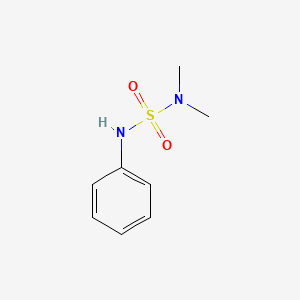
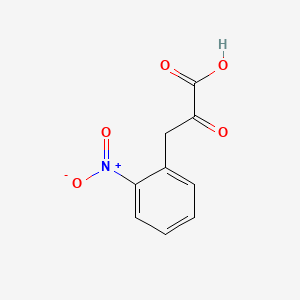
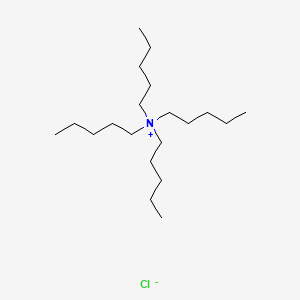

![6-methyl-2-[(4-nitrophenyl)methylthio]-1H-benzimidazole](/img/structure/B1203237.png)
